

Elucidation of the Chemical Structure of Captopril Disulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Captopril disulfide	
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Abstract

Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of its primary degradation product, **captopril disulfide**. The presence of this disulfide impurity can impact the efficacy and safety profile of captopril formulations. A thorough understanding of the chemical structure and properties of **captopril disulfide** is therefore crucial for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the chemical structure elucidation of **captopril disulfide**, consolidating data from various analytical techniques. It includes a summary of spectroscopic and crystallographic data, detailed experimental methodologies, and visual representations of the synthetic pathway and analytical workflows.

Introduction

Captopril is an L-proline derivative that effectively treats hypertension and heart failure by inhibiting the angiotensin-converting enzyme.[1] A key structural feature of captopril is its thiol (-SH) group, which is essential for its biological activity but also renders the molecule prone to oxidation. This oxidation results in the formation of a disulfide-linked dimer, known as **captopril disulfide**.[2] The formation of this impurity is a critical concern in the manufacturing and storage of captopril-containing pharmaceuticals.



This guide details the analytical methodologies employed to confirm the chemical structure of **captopril disulfide**, providing researchers and drug development professionals with a core reference for its identification and characterization.

Synthesis and Formation

Captopril disulfide is primarily formed through the oxidation of the sulfhydryl group of captopril. This process can occur spontaneously in the presence of oxygen, particularly in aqueous solutions, and can be accelerated by factors such as heat, light, and the presence of metal ions.[3]

A reported laboratory-scale synthesis involves hydrothermal conditions. In this method, an aqueous solution of captopril is heated in the presence of a catalyst, such as ZnSO4, to promote the formation of the disulfide.[4]

Experimental Protocol: Hydrothermal Synthesis of Captopril Disulfide

A detailed, step-by-step experimental protocol for the hydrothermal synthesis of **captopril disulfide**, including purification and comprehensive characterization of the final product, is not extensively detailed in the available literature. However, a general procedure can be outlined based on existing information[4]:

- Reaction Setup: An aqueous solution of captopril (0.23 mmol in 8 mL of water) is mixed with an aqueous solution of zinc sulfate heptahydrate (ZnSO4·7H2O, 0.11 mmol in 8 mL of water) in a Teflon-lined acid digestion bomb.
- Heating: The reaction vessel is heated to 87°C for 24 hours.
- Cooling: The vessel is then allowed to cool slowly to room temperature (25°C).
- Isolation: The resulting clear solution is transferred to a beaker and set aside for crystallization.

It is important to note that this protocol is a general guideline, and optimization of reaction conditions, purification techniques (such as recrystallization or chromatography), and



comprehensive characterization of the resulting product are necessary to ensure the identity and purity of the synthesized **captopril disulfide**.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the chemical structure of **captopril disulfide**.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The key vibrational signatures for **captopril disulfide** are summarized in the table below. The most telling evidence for the formation of the disulfide is the disappearance of the S-H stretching vibration and the appearance of a new band corresponding to the S-S stretch.[5][6]

Functional Group	Vibrational Mode	IR Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)	Reference
C=O (Carboxylic Acid)	Stretching	1746	1742	[5]
C=O (Amide)	Stretching	1602	1600	[5]
C-S	Stretching	-	670	[5]
S-H (in Captopril)	Stretching	~2566	~2568	[5]
S-S (in Captopril Disulfide)	Stretching	-	512	[5][6]

Experimental Protocol: Vibrational Spectroscopy[5]

• FT-IR Spectroscopy: Spectra are recorded on a Fourier-transform infrared spectrophotometer using KBr pellets. Data is typically collected in the range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.



• FT-Raman Spectroscopy: Spectra are acquired using a Fourier-transform Raman spectrometer equipped with a Nd:YAG laser operating at 1064 nm. A liquid nitrogen-cooled detector is used, and spectra are obtained with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron spray ionization (ESI) is a common technique used for the analysis of captopril and its disulfide.

While a detailed table of fragment ions and their relative abundances is not readily available in the literature, the mass spectrum of **captopril disulfide** confirms its dimeric structure. The precursor ion corresponding to the protonated molecule [M+H]⁺ is observed, and fragmentation analysis can provide further structural information.[7]

Experimental Protocol: LC-MS/MS

A general procedure for the analysis of captopril and its disulfide by liquid chromatographytandem mass spectrometry (LC-MS/MS) is as follows:

- Chromatographic Separation: Separation is achieved on a C18 reversed-phase column.
- Mass Spectrometric Detection: An ESI source is used in positive ionization mode. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent and product ions of captopril disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of each atom in a molecule. However, a complete, tabulated, and assigned set of ¹H NMR and ¹³C NMR spectral data for **captopril disulfide** is not available in the reviewed scientific literature. While spectra for the parent compound, captopril, are well-documented, the corresponding detailed data for its disulfide dimer is a notable gap in the publicly available information.

Crystallographic Data

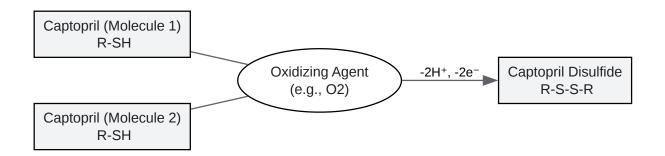


Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The crystal structure of **captopril disulfide** has been determined, confirming its dimeric nature and providing precise information on bond lengths, bond angles, and conformation.[8]

Parameter	Value	Reference
Crystal System	Monoclinic	[8]
Space Group	P21	[8]

Visualizing the Chemistry Oxidation of Captopril to Captopril Disulfide

The formation of **captopril disulfide** from captopril is a straightforward oxidation reaction where two molecules of captopril are joined by a disulfide bond with the concomitant loss of two protons and two electrons.



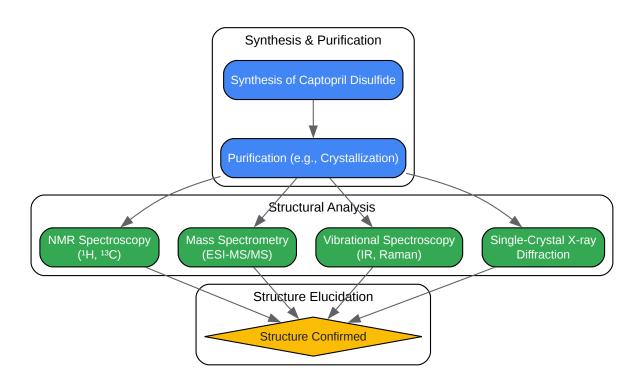
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Caption: Oxidation pathway of captopril to captopril disulfide.

General Experimental Workflow for Structure Elucidation

The process of elucidating the structure of **captopril disulfide** involves a series of interconnected experimental and analytical steps.





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Caption: General experimental workflow for the structural elucidation of captopril disulfide.

Conclusion

The chemical structure of **captopril disulfide** has been unequivocally established through a combination of synthetic methods and various analytical techniques. Vibrational spectroscopy and mass spectrometry confirm the formation of the disulfide linkage and the dimeric nature of the molecule, while single-crystal X-ray diffraction provides definitive proof of its three-dimensional structure. While detailed NMR spectral assignments are not readily available in the literature, the collective evidence from other methods provides a solid foundation for the structural characterization of this important captopril-related impurity. This guide serves as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of captopril and its formulations.



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